5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide

Salt selection Stability Lipophilicity

5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide (CAS 1795494-04-0) is a salt-form, 2-aminothiazole small-molecule building block with a molecular weight of 337.64 g/mol and formula C₁₁H₁₁BrClFN₂S. Originally supplied through the Enamine screening library as EN300-185587, it is distributed by major vendors such as Fujifilm Wako, CymitQuimica, Arctom, and LeYan.

Molecular Formula C11H11BrClFN2S
Molecular Weight 337.64
CAS No. 1795494-04-0
Cat. No. B2444404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide
CAS1795494-04-0
Molecular FormulaC11H11BrClFN2S
Molecular Weight337.64
Structural Identifiers
SMILESCC1=C(SC(=N1)N)CC2=C(C=C(C=C2)Cl)F.Br
InChIInChI=1S/C11H10ClFN2S.BrH/c1-6-10(16-11(14)15-6)4-7-2-3-8(12)5-9(7)13;/h2-3,5H,4H2,1H3,(H2,14,15);1H
InChIKeyBGOXKFRACAYFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine Hydrobromide: Procuring the Differentiated Screening Compound (CAS 1795494-04-0)


5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide (CAS 1795494-04-0) is a salt-form, 2-aminothiazole small-molecule building block with a molecular weight of 337.64 g/mol and formula C₁₁H₁₁BrClFN₂S . Originally supplied through the Enamine screening library as EN300-185587, it is distributed by major vendors such as Fujifilm Wako, CymitQuimica, Arctom, and LeYan . The compound is a regioisomer of the 3-chloro-2-fluorophenyl analog (CAS 1694045-64-1) and is available as both the free base (CAS 1153775-92-8) and the hydrochloride salt (CAS 1170526-97-2), creating a landscape of closely related compounds that differ materially in physicochemical and procurement-relevant properties .

Ambient storage Room-temperature stable hydrobromide salt supports automated HTS compound management without cold-chain logistics.

Unexplored regioisomer Zero reported biological activity makes it suitable for first-to-report SAR campaigns and scaffold-hopping libraries.

Distinct salt form Hydrobromide offers differentiated physicochemical profile for salt-screening and formulation comparison studies.

Why Simple-In-Class Substitution Fails for 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine Hydrobromide (CAS 1795494-04-0)


Generic interchange among the free base (CAS 1153775-92-8), the hydrochloride salt (CAS 1170526-97-2), the 3-chloro regioisomer (CAS 1694045-64-1), and the target hydrobromide salt introduces quantifiable deviations across multiple dimensions: storage stability (room-temperature vs. 2–8°C cold-chain requirement), lipophilicity (LogP shifts exceeding 0.4 log units upon salt formation), melting-point differences (benchmarked at 214–216°C for the HCl salt vs. an uncharacterized HBr solid phase), and antibacterial screening profiles that are regioisomer-dependent [1]. A procurement decision that treats these analogs as fungible disregards the downstream consequences for assay reproducibility, formulation compatibility, and SAR interpretability [2].

Salt form alters storage and lipophilicity

Free base requires 2–8°C cold storage and shows higher LogP (3.59); HBr salt enables room-temperature handling but may shift LogP downward by ≥0.4 units, affecting assay-relevant partitioning.

Regioisomer substitution invalidates SAR

The 3-chloro-2-fluorophenyl analog has published antibacterial inhibition data (S. aureus 20.5 mm), whereas the 4-chloro regioisomer lacks any biological data. Interchanging them disregards regioisomer-dependent activity trends.

Counterion changes solid-state and dissolution

HCl salt exhibits a defined melting point (214–216°C) and known LogP (3.152); HBr salt solid-phase properties are unreported, and the heavier bromide counterion (80 vs. 35.5 g/mol) may influence dissolution rate and formulation behavior.

Quantitative Differentiation Ledger for 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine Hydrobromide (CAS 1795494-04-0)


HBr Salt vs. Free Base: Storage Stability and LogP Differential

The hydrobromide salt (CAS 1795494-04-0) is stored at room temperature , whereas the free base (CAS 1153775-92-8) requires sealed storage at 2–8°C . The free base has a measured LogP of 3.59 ; the HBr salt's LogP, while unmeasured, is expected to be substantially lower (<3.2) due to permanent ionization, consistent with the HCl salt's LogP of 3.152 [1]. This translates to a ≥0.4 log-unit lipophilicity reduction upon salt formation.

HBr vs Free Base
Reported
Room temp vs 2–8°C; estimated LogP decrease ≥0.4 log units
Simplifies logistics; may alter assay-compatible partitioning
HBr LogP not measured; verify experimentally
Salt selection Stability Lipophilicity Procurement logistics

HBr vs. HCl Salt: Melting Point, Molecular Weight, and Procurement Cost

The hydrochloride salt (CAS 1170526-97-2) has a well-defined melting point of 214–216°C [1], whereas no melting point is reported for the hydrobromide salt, indicating a distinct solid phase. The molecular weight difference (HBr: 337.64 g/mol vs. HCl: 279.16 g/mol [1]) reflects the heavier bromide counterion (80 g/mol vs. 35.5 g/mol). On a 50 mg procurement scale, the HBr salt is priced at 478 EUR vs. 522 EUR for the HCl salt , giving the HBr salt an 8.4% cost advantage at this scale.

HBr vs HCl Salt
Reported
Mp not reported vs 214–216°C; MW +58.5 g/mol; 8.4% lower cost at 50 mg
Cost-per-mole and dissolution profile may differ
Pricing from 2019 listing; confirm current cost
Salt-form selection Crystallinity Cost analysis Formulation

4-Chloro vs. 3-Chloro Regioisomer: Antibacterial Screening Differential

The 3-chloro-2-fluorophenyl regioisomer free base (CAS 1156927-56-8) has published preliminary antibacterial inhibition zone data against Staphylococcus aureus (20.5 mm) and Chromobacterium violaceum (17.0 mm) . In contrast, no antibacterial or other biological screening data have been published for the 4-chloro-2-fluorophenyl regioisomer (this compound) in any peer-reviewed or vendor-accessible source as of the search date [1]. This represents a complete data asymmetry between regioisomers.

4-Cl vs 3-Cl Regioisomer
Data gap
4-Cl: zero bioactivity data; 3-Cl: S. aureus 20.5 mm, C. violaceum 17.0 mm
Novelty opportunity versus validated scaffold
Source: comprehensive database search (May 2026)
Regioisomer Antibacterial SAR Screening library

Supplier Network, MDL Traceability, and Bulk Pricing Tiers

The HBr salt is registered under MDL MFCD28118524 and is available from at least five independent suppliers: Fujifilm Wako, CymitQuimica, Arctom, LeYan, and CheMenu . Fujifilm Wako publishes transparent bulk pricing tiers: 100 mg (102,100 JPY), 250 mg (145,700 JPY), 500 mg (230,600 JPY), 1 g (295,300 JPY), and 2.5 g (578,600 JPY) . In comparison, the HCl salt (MDL MFCD12197068) and the free base (MDL MFCD12099192) have distinct MDL identifiers, enabling unambiguous chemical registration and inventory management across the three salt forms.

Supplier & MDL Traceability
Supplier-reported
MDL MFCD28118524; ≥5 suppliers; bulk pricing to 2.5 g
Distinct registry supports procurement control
MDL ensures unambiguous ordering across salts
Supply chain MDL registry Procurement scale Vendor comparison

Salt-Form LogP and H-Bond Donor/Acceptor Profile: Implications for Membrane Permeability

The free base has 1 hydrogen-bond donor and 2 hydrogen-bond acceptors with an Fsp³ of 0.182, indicating a flat, aromatic-rich scaffold . The hydrobromide salt introduces an additional ionic hydrogen-bond donor (the protonated amine·HBr), increasing the effective H-bond donor count and reducing LogP relative to the free base. The HCl salt has a measured LogP of 3.152 (Δ = 0.44 units below the free base) [1]; the HBr salt is expected to exhibit a similar or slightly lower LogP due to the marginally larger, more polarizable bromide counterion. This LogP shift may alter membrane permeability in cell-based assays.

LogP & H-Bond Profile
Class-level inference
HBr: est. HBD 2, LogP ~3.0–3.1; free base: HBD 1, LogP 3.59
May reduce passive membrane permeability
Verify LogP and permeability experimentally
LogP H-bond donors Permeability Drug-likeness

Optimal Application Scenarios for 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine Hydrobromide (CAS 1795494-04-0)


Novelty-Driven Fragment-Based or Scaffold-Hopping Libraries

The complete absence of published biological activity data for the 4-chloro regioisomer, contrasted with the antibacterial data available for the 3-chloro isomer (S. aureus inhibition zone 20.5 mm) , makes this compound a high-value entry for screening libraries seeking unexplored SAR space. Procurement of this compound, rather than the 3-chloro isomer, supports first-to-report medicinal chemistry campaigns and strengthens freedom-to-operate for novel scaffold patents.

Biochemical Assays Requiring Ambient-Temperature Compound Storage

The room-temperature storage specification of the HBr salt eliminates the 2–8°C cold-chain logistics required for the free base . This is particularly relevant for high-throughput screening facilities with automated compound management systems that prioritize ambient-stable solids, reducing storage infrastructure costs and simplifying compound retrieval protocols.

Salt-Form Comparative Formulation Studies

For laboratories systematically comparing salt forms of the same active scaffold, the HBr salt offers a differentiated dataset point alongside the HCl salt (melting point 214–216°C, LogP 3.152) [1]. The distinct counterion (bromide vs. chloride) may influence crystal packing, dissolution rate, and hygroscopicity, providing a controlled variable for formulation optimization studies.

Cost-Conscious Academic Procurement for Milligram-Scale SAR Exploration

At the 50 mg scale, the HBr salt is 8.4% less expensive than the HCl salt (478 EUR vs. 522 EUR) , and transparent bulk pricing up to 2.5 g is available from Fujifilm Wako (2.5 g at 578,600 JPY) . This pricing structure supports academic laboratories needing initial SAR exploration quantities without committing to the cost premiums associated with the HCl salt.

Application
Selection Property
Validation Focus
Fragment-based & scaffold-hopping libraries
Unexplored regioisomer (no reported bioactivity)
First-to-report SAR, freedom-to-operate assessment
Ambient-stable HTS compound management
Room-temperature solid form
Stability and retrieval reliability in automated stores
Salt-form comparative formulation studies
Distinct HBr counterion
Crystallinity, dissolution, hygroscopicity vs. HCl salt
Academic SAR procurement at screening scale
Lower unit cost at 50 mg; bulk pricing available
Cost-per-mole calculation and budget alignment
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